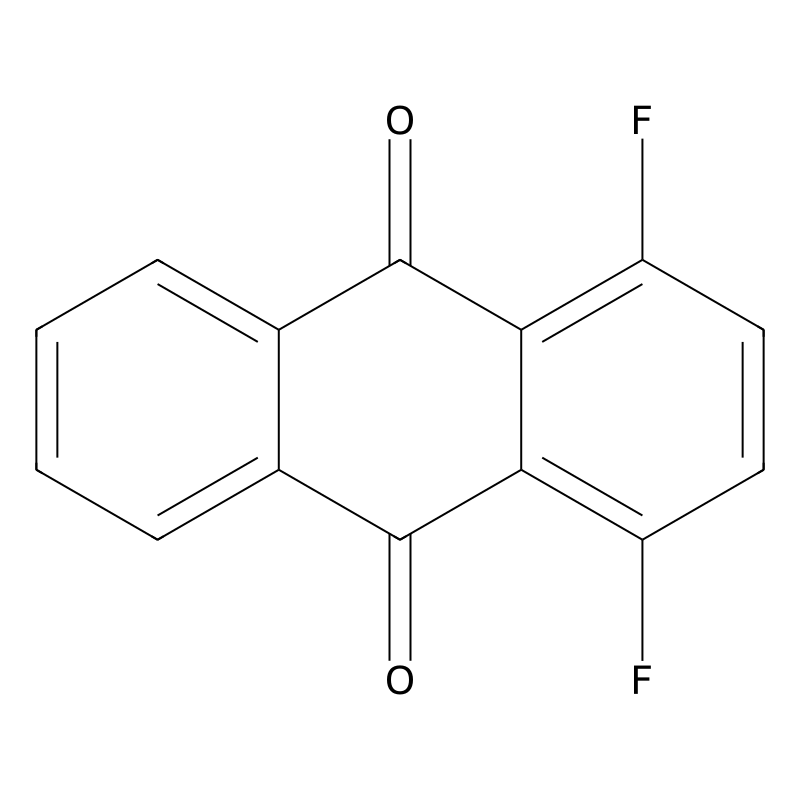1,4-Difluoroanthraquinone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- 1,4-Difluoroanthraquinone is a synthetic compound derived from anthraquinone, a naturally occurring compound found in some plants and insects [].
- Scientists are interested in 1,4-Difluoroanthraquinone due to its potential applications in various fields, such as dyes and pharmaceuticals [, ].
Molecular Structure Analysis
- 1,4-Difluoroanthraquinone has a core structure of anthraquinone, which consists of three fused benzene rings with two carbonyl groups (C=O) attached [].
- The key feature is the presence of two fluorine (F) atoms at positions 1 and 4 on the anthraquinone core, potentially affecting its properties compared to unsubstituted anthraquinone [].
Chemical Reactions Analysis
- Synthesis methods for 1,4-Difluoroanthraquinone are currently not widely reported in scientific literature.
- Fluorination reactions are a potential approach for introducing fluorine atoms into the anthraquinone core.
Physical And Chemical Properties Analysis
- Information on the safety hazards of 1,4-Difluoroanthraquinone is currently unavailable in scientific literature.
- Anthraquinones can irritate skin and eyes, and some may be harmful if ingested []. As a general precaution, researchers should handle unknown compounds with appropriate personal protective equipment.
Organic Photovoltaics:
There is some investigation into the use of 1,4-DFQ in organic photovoltaics (OPVs). OPVs are a type of solar cell made from organic materials, offering potential benefits like lower production costs and flexibility compared to traditional silicon solar cells. Studies have explored 1,4-DFQ as an electron acceptor material in OPV devices. These studies have shown that 1,4-DFQ can contribute to efficient charge transfer within the device, which is crucial for OPV function [].
Material Science Applications:
1,4-DFQ's structure and properties also make it a candidate for material science applications. Some research has focused on the use of 1,4-DFQ in the development of functional polymers. These polymers have the potential for applications in areas like organic light-emitting diodes (OLEDs) and field-effect transistors (FETs) due to their unique electrical and optical properties [].
Current Limitations and Future Research:
It's important to note that research on 1,4-DFQ is still in its early stages. More investigation is needed to fully understand its potential and optimize its properties for specific applications. Future research areas may include:
- Developing methods for large-scale synthesis of 1,4-DFQ to make it more commercially viable.
- Investigating how to modify the structure of 1,4-DFQ to improve its performance in OPVs and other materials science applications.
- Exploring the potential biological activities of 1,4-DFQ, although this area seems less explored currently.
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








